2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol
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Overview
Description
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is a chemical compound characterized by its bromo-substituted benzyl group and ethylamino-ethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol typically involves the reaction of 3-bromobenzyl chloride with ethylamine in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the bromo position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-benzaldehyde or 3-Bromo-benzoic acid.
Reduction: 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanolamine.
Substitution: Various bromo-substituted derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is used as a building block for the synthesis of more complex molecules. Its bromo group makes it a versatile reagent for cross-coupling reactions.
Medicine: It may be used in the development of pharmaceuticals, especially in the design of new drugs targeting specific biological pathways.
Industry: In the chemical industry, it serves as an intermediate in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol
2-[(3-Iodo-benzyl)-ethyl-amino]-ethanol
2-[(3-Fluoro-benzyl)-ethyl-amino]-ethanol
Uniqueness: 2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol is unique due to its bromo-substituted benzyl group, which imparts different reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can be exploited in various chemical syntheses and applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-13(6-7-14)9-10-4-3-5-11(12)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHBWFDWWZTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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